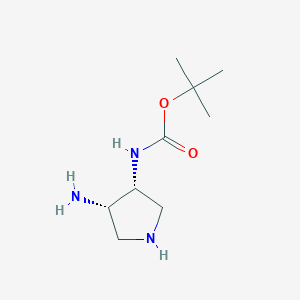
Cis-N-BOC-3,4-diaminopyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cis-N-BOC-3,4-diaminopyrrolidine is a chemical compound with the molecular formula C9H19N3O2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound is characterized by the presence of two amino groups at the 3 and 4 positions of the pyrrolidine ring, and a tert-butoxycarbonyl (BOC) protecting group attached to the nitrogen atom. This compound is widely used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cis-N-BOC-3,4-diaminopyrrolidine typically involves the protection of the amino groups and the pyrrolidine ring formation. One common method is the reductive ring opening of N-protected 2-oxa-3-azabicyclo[2.2.2]oct-5-ene cycloadducts using hydrogenation. This process employs a Raney nickel catalyst and carefully controlled hydrogenation parameters to achieve high selectivity towards the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrogenation processes. The use of continuous flow chemistry has been reported to enhance the efficiency and selectivity of the synthesis. This method allows for the integration of multiple reaction steps without the need for intermediate isolation or purification .
Análisis De Reacciones Químicas
Types of Reactions
Cis-N-BOC-3,4-diaminopyrrolidine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation techniques, often with catalysts like Raney nickel.
Substitution: The amino groups in the compound can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite is commonly used as an oxidizing agent.
Reduction: Hydrogen gas in the presence of a Raney nickel catalyst is used for reduction reactions.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted pyrrolidine derivatives .
Aplicaciones Científicas De Investigación
Cis-N-BOC-3,4-diaminopyrrolidine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Cis-N-BOC-3,4-diaminopyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The compound’s amino groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The BOC protecting group helps in stabilizing the compound and preventing unwanted side reactions during its use in various applications .
Comparación Con Compuestos Similares
Similar Compounds
Cis-N-BOC-3,4-diaminopyrrolidine: Characterized by the presence of a BOC protecting group and two amino groups at the 3 and 4 positions.
Trans-N-BOC-3,4-diaminopyrrolidine: Similar structure but with different stereochemistry, leading to different reactivity and applications.
N-BOC-3,4-diaminopyrrolidine: Without the cis or trans designation, indicating a mixture of stereoisomers.
Uniqueness
This compound is unique due to its cis configuration, which imparts specific stereochemical properties that influence its reactivity and interactions with other molecules. This makes it particularly valuable in asymmetric synthesis and the development of stereochemically pure pharmaceutical agents .
Propiedades
Fórmula molecular |
C9H19N3O2 |
|---|---|
Peso molecular |
201.27 g/mol |
Nombre IUPAC |
tert-butyl N-[(3R,4S)-4-aminopyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C9H19N3O2/c1-9(2,3)14-8(13)12-7-5-11-4-6(7)10/h6-7,11H,4-5,10H2,1-3H3,(H,12,13)/t6-,7+/m0/s1 |
Clave InChI |
NYBHWKRMLGNPAT-NKWVEPMBSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H]1CNC[C@@H]1N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CNCC1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


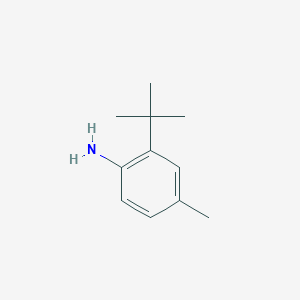

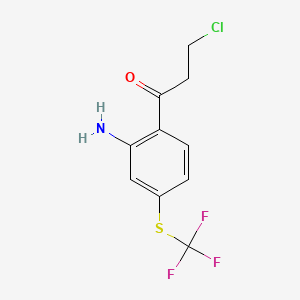
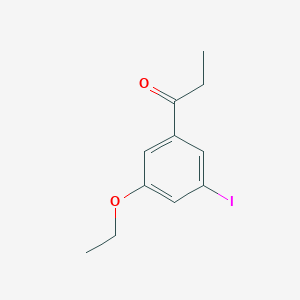
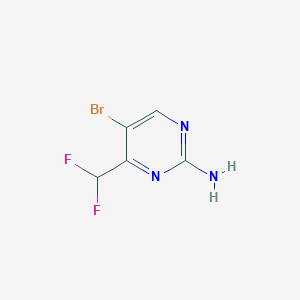
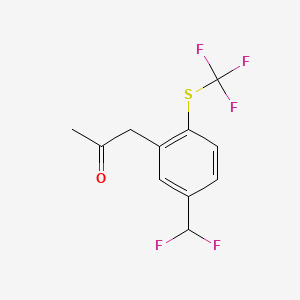
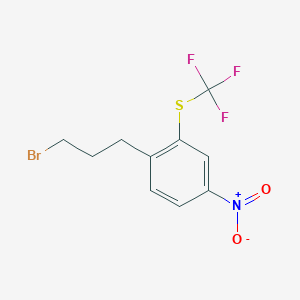
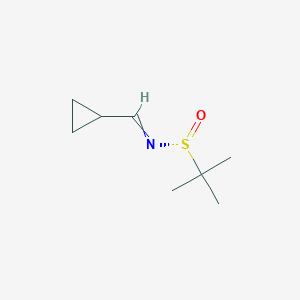
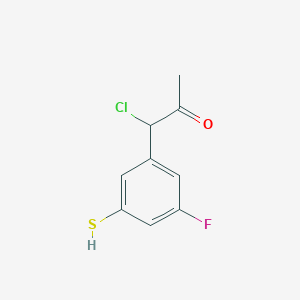
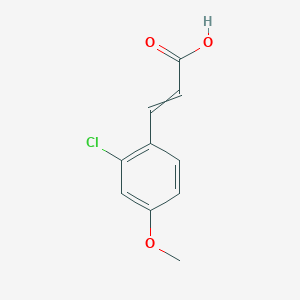
![[(1S,2S)-3-Chloro-2-hydroxy-1-(4-nitro-benzyl)-propyl]-carbamic acid tert-butyl ester](/img/structure/B14052862.png)

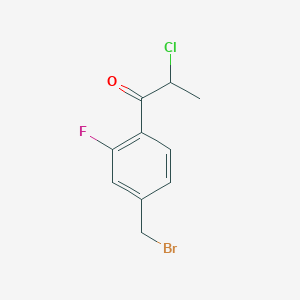
![(5S,10S,13S,16R)-16-hydroxy-10,13-dimethyltetradecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17(2H)-one](/img/structure/B14052885.png)
